

# spectroscopic data for N-substituted benzenesulfonamides

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## Compound of Interest

Compound Name: 2-chloro-N-methylbenzenesulfonamide

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## A Comprehensive Technical Guide to the Spectroscopic Data of N-Substituted Benzenesulfonamides

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of N-substituted benzenesulfonamides is crucial for the synthesis, characterization, and application of these versatile compounds. This guide provides an in-depth overview of their spectroscopic data, including detailed experimental protocols and visual representations of key processes.

## Introduction to N-Substituted Benzenesulfonamides

N-substituted benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonyl group attached to a nitrogen atom, which is further substituted with various alkyl or aryl groups. This structural motif is a key pharmacophore in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and antiviral activities. The precise characterization of these molecules is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.

## Spectroscopic Data of N-Substituted Benzenesulfonamides

The following tables summarize the characteristic spectroscopic data for a selection of N-substituted benzenesulfonamides, providing a comparative overview for researchers.

## <sup>1</sup>H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectroscopy is a powerful tool for elucidating the structure of N-substituted benzenesulfonamides. The chemical shifts (δ) of the protons are influenced by their chemical environment, providing valuable information about the substitution pattern on both the benzene ring and the nitrogen atom.

Compound	Solvent	Ar-H (ppm)	N-H (ppm)	Other Protons (ppm)
Benzenesulfonamide[1]	DMSO-d <sub>6</sub>	7.85-7.83, 7.60-7.54	7.37 (s)	-
N-Phenylbenzenesulfonamide	CDCl <sub>3</sub>	7.90-7.88, 7.56-7.46, 7.36-7.16	7.10 (s)	-
N-Methyl-N-phenylbenzenesulfonamide[2]	-	-	-	-
N-n-Butylbenzenesulfonamide[3]	-	-	-	-
4-Methyl-N-(pyridin-2-yl)benzenesulfonamide[4]	DMSO-d <sub>6</sub>	8.05 (d), 7.82 (d), 7.38 (d), 7.05 (d)	11.03 (s)	2.29 (s, CH <sub>3</sub> )

## <sup>13</sup>C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) spectroscopy provides information about the carbon framework of the molecule.

Compound	Solvent	Ar-C (ppm)	Other Carbons (ppm)
Benzenesulfonamide	DMSO-d <sub>6</sub>	143.9, 132.5, 129.2, 126.3	-
N-Phenylbenzenesulfonamide	CDCl <sub>3</sub>	142.8, 138.2, 133.0, 129.2, 129.0, 127.1, 125.2, 121.5	-
4-Methyl-N-(pyridin-2-yl)benzenesulfonamide[4]	DMSO-d <sub>6</sub>	157.8, 142.9, 139.5, 138.2, 129.8, 126.1, 118.9, 112.4	21.4 (CH <sub>3</sub> )

## Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for N-substituted benzenesulfonamides are detailed below.

Compound	Sample Phase	$\nu(\text{N-H})$ (cm <sup>-1</sup> )	$\nu(\text{S=O})$ asymmetric (cm <sup>-1</sup> )	$\nu(\text{S=O})$ symmetric (cm <sup>-1</sup> )	$\nu(\text{S-N})$ (cm <sup>-1</sup> )
Benzenesulfonamide[5]	KBr Pellet	3330, 3250	1330	1160	910
N-Aryl Benzenesulfonamides[6]	Solid State	3390–3323	1344–1317	1187–1147	924–906
(E)-4-(benzylideneamino)-N-yl benzenesulfonamide[7]	-	-	1358-1130	-	935-875

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. A common fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide ( $\text{SO}_2$ ).<sup>[8]</sup> The fragmentation of N-phenyl benzenesulfonamides can result in the formation of an anilide anion ( $m/z$  92) and a carbazolide anion ( $m/z$  166) after the initial  $\text{SO}_2$  loss.<sup>[9][10][11]</sup>

## Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of N-substituted benzenesulfonamides.

## General Synthesis of N-Substituted Benzenesulfonamides

A common method for the synthesis of N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base.

Materials:

- Benzenesulfonyl chloride or a substituted derivative
- Appropriate primary or secondary amine
- Pyridine or triethylamine (as a base)
- Dichloromethane or other suitable solvent
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

#### Procedure:

- Dissolve the amine in the chosen solvent and cool the solution in an ice bath.
- Add the base (e.g., pyridine) to the solution.
- Slowly add a solution of the benzenesulfonyl chloride in the same solvent to the reaction mixture.
- Allow the reaction to stir at room temperature for several hours to overnight.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with 1 M HCl to remove excess base.
- Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

## Spectroscopic Characterization

#### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy:

- Dissolve approximately 5-10 mg of the purified N-substituted benzenesulfonamide in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Transfer the solution to an NMR tube.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
- Process the spectra to determine chemical shifts ( $\delta$  in ppm), coupling constants (J in Hz), and integration values.

#### Infrared (IR) Spectroscopy:

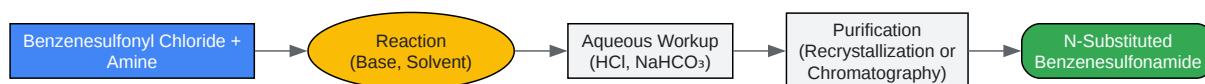
- For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- Alternatively, for both solid and liquid samples, the attenuated total reflectance (ATR) technique can be used.
- Acquire the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Identify the characteristic absorption bands for the N-H, S=O, and S-N functional groups.

#### Mass Spectrometry:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).
- Acquire the mass spectrum to determine the molecular ion peak ( $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$ ).
- Perform tandem mass spectrometry (MS/MS) on the molecular ion to study its fragmentation pattern.

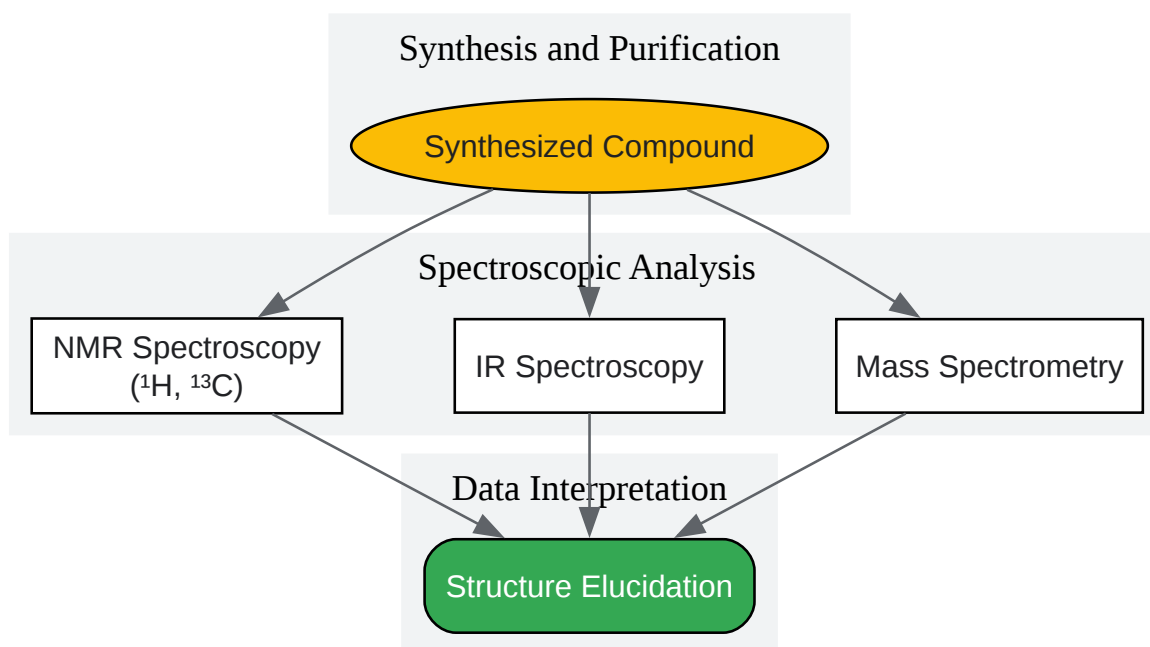
## Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the general synthesis and characterization workflow for N-substituted benzenesulfonamides.



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Caption: General workflow for the synthesis of N-substituted benzenesulfonamides.



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